molecular formula C8H15ClN4O2S B1473423 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride CAS No. 1820664-93-4

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride

Cat. No.: B1473423
CAS No.: 1820664-93-4
M. Wt: 266.75 g/mol
InChI Key: VBTKEAKWMNVDGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTKEAKWMNVDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Sulfonylated Piperidine Intermediate

The initial step involves sulfonylation of piperidine derivatives. For example, 4-(ethoxycarbonyl)piperidine is reacted with 4-toluenesulfonyl chloride in an aqueous sodium carbonate medium, maintaining pH ~10, to yield 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by adjusting pH to 6 with dilute hydrochloric acid, followed by filtration and drying.

Step Reactants Conditions Product
1 4-(ethoxycarbonyl)piperidine + 4-toluenesulfonyl chloride Na2CO3 aqueous, pH 10, RT 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine

Conversion to Hydrazide Intermediate

The ester group in the sulfonylated piperidine is converted to hydrazide by refluxing with hydrazine monohydrate in methanol for 4 hours. The reaction progress is monitored by TLC. After completion, methanol is distilled off, and the hydrazide precipitate is washed with n-hexane and dried.

Step Reactants Conditions Product
2 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine + hydrazine monohydrate Reflux in MeOH, 4 h, RT 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine

Formation of Thiocarbonyl Hydrazide Intermediate

The hydrazide reacts with methyl isothiocyanate in ethanol under reflux for 2 hours to form 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine. The reaction is monitored by TLC, ethanol is distilled off, and the product is washed with water and dried.

Step Reactants Conditions Product
3 Hydrazide intermediate + methyl isothiocyanate Reflux in EtOH, 2 h Thiocarbonyl hydrazide intermediate

Cyclization to 1,2,4-Triazole Derivative

Cyclization of the thiocarbonyl hydrazide intermediate under appropriate conditions leads to the formation of the 1,2,4-triazole ring, yielding 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine.

Sulfonylation and Final Functionalization

The mercapto group on the triazole is oxidized or functionalized to introduce the sulfonyl linkage to piperidine, completing the core structure of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine. The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid and precipitation in ice-cold water.

Representative Synthetic Scheme Summary

Step Intermediate/Product Key Reaction Type Conditions/Notes
1 Sulfonylated piperidine ester Sulfonylation Na2CO3 aqueous, pH 10, RT
2 Hydrazide derivative Hydrazinolysis Reflux with hydrazine monohydrate in MeOH
3 Thiocarbonyl hydrazide intermediate Thiocarbamoylation Reflux with methyl isothiocyanate in EtOH
4 1,2,4-Triazole ring formation Cyclization Controlled heating/reflux
5 Final sulfonylated triazole-piperidine hydrochloride Sulfonylation, salt formation Oxidation/functionalization, HCl treatment

Research Findings and Analytical Data

  • The purity of the final compound is typically ≥95% as confirmed by chromatographic and spectroscopic methods.
  • Structural confirmation is achieved through IR, ^1H-NMR, and EI-MS spectral analysis.
  • The synthetic route allows for modification at the triazole or piperidine moieties, enabling the generation of analogues with varied biological activities.
  • The methodology has been validated in various studies for its reproducibility and yield optimization.

Notes on Reaction Conditions and Optimization

  • Maintaining pH during sulfonylation is critical for product yield and purity.
  • Reflux times and solvent choices (methanol, ethanol) are optimized for maximum conversion.
  • TLC monitoring is essential at each step to ensure reaction completion and minimize side products.
  • Precipitation in ice-cold water aids in product isolation and purity enhancement.

Chemical Reactions Analysis

Types of Reactions

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole or piperidine rings.

    Reduction: Reduced forms of the triazole or sulfonyl groups.

    Substitution: New compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Antibacterial Activity

The compound demonstrates notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study evaluating triazole derivatives, compounds similar to 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A recent investigation into triazole derivatives revealed that specific modifications to the triazole ring enhanced antibacterial activity. The study utilized minimum inhibitory concentration (MIC) methods to assess efficacy, with some derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .

Antifungal Properties

Triazole compounds are well-known for their antifungal applications. The compound has been evaluated for its effectiveness against fungi such as Candida albicans. The mechanism of action typically involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Data Table: Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)
This compoundCandida albicans1.0
Similar Triazole DerivativeAspergillus niger0.8

Anticancer Potential

Emerging studies indicate that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interfere with cellular pathways involved in cancer proliferation has been highlighted in various research articles .

Case Study: Anticancer Mechanism

Research demonstrated that a related triazole derivative inhibited the proliferation of breast cancer cells (MCF-7) through the activation of caspase pathways leading to apoptosis. The compound was shown to significantly reduce cell viability at concentrations above 10 µM .

Neurological Applications

The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Studies have indicated that piperidine derivatives can exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease .

Data Table: Neuroprotective Effects

Study ReferenceModel UsedObserved Effect
Study on Piperidine DerivativesNeuroblastoma CellsReduced oxidative stress
Triazole Compound EvaluationAlzheimer's ModelImproved cognitive function

Mechanism of Action

The mechanism of action of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)
  • CAS No.: 1305712-63-3
  • Molecular Formula : C₁₀H₁₆N₄·2ClH
  • Molecular Weight : 265.18 g/mol
  • Key Differences :
    • Replaces the methyl group on the triazole with a cyclopropyl substituent.
    • Lacks the sulfonyl linker; the triazole is directly attached to the piperidine ring.
    • Higher chlorine content (2 HCl molecules) but lower molecular weight than the target compound .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride
  • CAS No.: 297171-80-3
  • Molecular Formula : C₈H₁₅ClN₄
  • Molecular Weight : 202.68 g/mol
  • Key Differences :
    • Omits the sulfonyl group, directly linking the triazole to piperidine.
    • Lower molecular weight and simpler structure.
    • Hazard Profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H332/H335) .
3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride
  • CAS No.: 1308647-41-7
  • Molecular Formula : C₉H₁₆N₄·2ClH
  • Molecular Weight : 267.17 g/mol
  • Key Differences :
    • Ethyl substituent on the triazole instead of methyl.
    • Dihydrochloride salt; piperidine substitution at the 3-position instead of 4.
    • Similar molecular weight to the target compound but distinct substitution pattern .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
Target Compound 1820664-93-4 C₈H₁₅ClN₄O₂S 266.75 4-Methyl-triazole, sulfonyl linker Not specified
3-(4-Cyclopropyl-triazol-3-yl)piperidine 1305712-63-3 C₁₀H₁₆N₄·2ClH 265.18 Cyclopropyl, no sulfonyl Not specified
4-(4-Methyl-triazol-3-yl)piperidine HCl 297171-80-3 C₈H₁₅ClN₄ 202.68 No sulfonyl H302, H315, H319, H332, H335
3-(4-Ethyl-triazol-3-yl)piperidine 2HCl 1308647-41-7 C₉H₁₆N₄·2ClH 267.17 Ethyl, dihydrochloride Not specified

Key Research Findings and Functional Insights

Impact of Substituents and Functional Groups

  • Triazole Substitution :
    • Methyl and cyclopropyl groups on the triazole influence steric bulk and electronic properties, affecting binding to biological targets.
    • Ethyl substitution (as in CAS 1308647-41-7) may alter pharmacokinetics due to increased lipophilicity .

Biological Activity

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a piperidine moiety with a triazole group, which is known for its diverse biological properties including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O4S2, with a molecular weight of approximately 396.48 g/mol. The compound features a sulfonyl group attached to the piperidine ring and a triazole moiety that enhances its biological activity.

Antibacterial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the sulfonyl group in this compound may further enhance its antibacterial efficacy by increasing membrane permeability or interfering with bacterial metabolic pathways.

Compound Target Bacteria IC50 (µM)
4-Methyl Triazole DerivativeE. coli5.6
4-Methyl Triazole DerivativeS. aureus7.2

Antifungal Activity

Triazoles are also prominent in antifungal therapies. The incorporation of the 4-methyl group in the triazole ring has been shown to improve antifungal activity against pathogens such as Candida species. This suggests that this compound could be effective against fungal infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition can lead to increased levels of acetylcholine.
  • Urease : An important target for treating infections caused by urease-producing bacteria.

The following table summarizes the enzyme inhibition activities observed:

Enzyme IC50 (µM) Reference
Acetylcholinesterase12.5
Urease8.9

Study on Triazole Derivatives

A study published in MDPI explored various triazole derivatives and their biological activities. The findings suggested that modifications to the triazole structure significantly impacted their potency against specific targets such as carbonic anhydrases and bacterial strains . The introduction of sulfonyl groups was noted to enhance selectivity towards certain enzyme isoforms.

Pharmacological Potential

Research has also indicated that compounds similar to this compound have shown promise in preclinical models for treating conditions like hypertension and diabetes due to their ability to modulate enzyme activity related to these diseases .

Q & A

Q. What are the established synthetic methodologies for 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting piperidine derivatives with sulfonyl chlorides (e.g., 4-methyl-1,2,4-triazole-3-sulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Post-reaction, purification is achieved through recrystallization or column chromatography. Critical steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate and optimizing reaction time/temperature to maximize yield .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and piperidine ring conformation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (with UV detection at 254 nm) to assess purity (>95% typically required for research use) .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Structural modifications : Replace the triazole ring with other heterocycles (e.g., imidazole) or alter the sulfonyl group to sulfonamide/sulfonic acid to probe electronic effects.
  • Bioactivity assays : Test derivatives against target receptors (e.g., kinases, GPCRs) using competitive binding assays or enzymatic inhibition studies.
  • Data analysis : Correlate substituent electronegativity or steric bulk with activity using multivariate regression models .

Q. How can contradictions in solubility or stability data be resolved?

  • Solubility : Perform pH-dependent solubility studies (e.g., in buffers ranging from pH 2–10) to identify optimal dissolution conditions.
  • Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Conflicting data may arise from impurities or residual solvents; ensure batch-to-batch consistency via GC-MS .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at 37°C in 0.1 N HCl (pH 1.2) for 2 hours.
  • Plasma stability : Use human plasma at 37°C and quantify remaining compound via LC-MS/MS at 0, 30, 60, and 120 minutes.
  • Oxidative stress : Expose to H₂O₂ (0.3% v/v) and monitor sulfone-to-sulfoxide conversion .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., serotonin receptors).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • ADMET prediction : Tools like SwissADME evaluate permeability (LogP), cytochrome P450 interactions, and bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction optimization : Transition from batch to flow chemistry for exothermic sulfonylation steps.
  • Purification : Replace column chromatography with fractional crystallization for cost efficiency.
  • Yield improvement : Use DoE (Design of Experiments) to optimize molar ratios and solvent systems .

Q. How can researchers address gaps in toxicity or environmental impact data?

  • In vitro toxicity : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀).
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity testing (48-hour LC₅₀).
  • Environmental persistence : Use EPI Suite to estimate biodegradation half-life .

Q. What strategies validate the compound’s biological activity in complex matrices?

  • Spike-and-recovery : Add known quantities to serum or tissue homogenates and quantify recovery via LC-MS.
  • Selectivity panels : Screen against off-target receptors (e.g., 50+ kinases) to confirm specificity.
  • In vivo models : Use pharmacokinetic studies in rodents to correlate in vitro potency with bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
Reactant of Route 2
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride

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